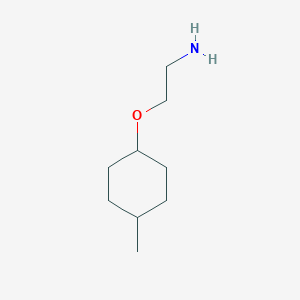

1-(2-Aminoethoxy)-4-methylcyclohexane

Description

1-(2-Aminoethoxy)-4-methylcyclohexane is a cyclohexane derivative featuring a methyl group at the 4-position and a 2-aminoethoxy substituent (OCH₂CH₂NH₂). This compound combines the hydrophobic cyclohexane backbone with a polar aminoethoxy side chain, making it a versatile scaffold for pharmaceutical and chemical research.

Properties

IUPAC Name |

2-(4-methylcyclohexyl)oxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8-2-4-9(5-3-8)11-7-6-10/h8-9H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUROBNHWRLMRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethoxy)-4-methylcyclohexane typically involves the reaction of 4-methylcyclohexanol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-methylcyclohexanol is replaced by the aminoethoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethoxy)-4-methylcyclohexane can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of secondary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2-Aminoethoxy)-4-methylcyclohexane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Aminoethoxy)-4-methylcyclohexane exerts its effects involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with target molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene ()

- Structural Differences : Replaces the cyclohexane ring with a benzene ring and substitutes the methyl group with a trifluoromethyl (-CF₃) group.

- Key Properties: Molecular Weight: 205.18 g/mol vs. ~197.28 g/mol (estimated for 1-(2-Aminoethoxy)-4-methylcyclohexane). Polarity: The trifluoromethyl group increases electronegativity and lipophilicity compared to the methyl group.

1-Amino-4-butylcyclohexane ()

- Structural Differences: Substitutes the 2-aminoethoxy chain with a simpler amino (-NH₂) group and replaces the methyl group with a butyl (-C₄H₉) chain.

- Key Properties: Lipophilicity: The butyl group increases hydrophobicity, reducing water solubility compared to the aminoethoxy variant. Synthesis: Direct amination of cyclohexane derivatives, contrasting with the multi-step synthesis required for introducing the ethoxyamine group in the target compound .

Methylcyclohexane ()

- Structural Differences: Lacks the aminoethoxy side chain, containing only a methyl-substituted cyclohexane.

- Key Properties: Boiling Point: ~101°C (methylcyclohexane) vs. higher boiling point expected for this compound due to polar functional groups. Reactivity: The absence of an amine or ether group limits its utility in reactions requiring nucleophilic or hydrogen-bonding interactions .

Venlafaxine-Related Compound: 1-[2-Amino-1-(4-Methoxyphenyl)ethyl]cyclohexanol Acetate ()

- Structural Differences: Incorporates a cyclohexanol ring, a 4-methoxyphenyl group, and an acetate ester, unlike the simpler methyl and aminoethoxy substituents.

- Key Properties: Molecular Weight: 249.35 g/mol vs. the target compound’s lower estimated weight. Bioactivity: The phenolic and ester groups suggest metabolic instability compared to the ether-linked aminoethoxy group, which may enhance in vivo stability .

Methyl 4-Aminocyclohexanecarboxylate Hydrochloride ()

- Structural Differences: Replaces the aminoethoxy group with a carboxylate ester (-COOCH₃) and adds an amine at the 4-position.

- Key Properties: Polarity: The ester group increases polarity but introduces hydrolytic sensitivity, unlike the more stable ether linkage in the target compound. Synthesis: Requires carboxylation and esterification steps, differing from the etherification and amination pathways used for this compound .

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Polarity | Key Applications |

|---|---|---|---|---|---|

| This compound | ~197.28 (estimated) | Methyl, 2-aminoethoxy | N/A | Moderate | Drug intermediates, ligands |

| 1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene | 205.18 | Trifluoromethyl, 2-aminoethoxy | N/A | High | Fluorinated drug scaffolds |

| 1-Amino-4-butylcyclohexane | ~169.31 (estimated) | Butyl, amino | N/A | Low | Surfactants, amines |

| Methylcyclohexane | 98.19 | Methyl | 101 | Very low | Solvent, fuel additive |

| Methyl 4-Aminocyclohexanecarboxylate HCl | ~207.71 | Carboxylate, amino | N/A | High | Peptide mimics, catalysts |

Biological Activity

1-(2-Aminoethoxy)-4-methylcyclohexane is a compound characterized by its unique cyclohexane structure with an aminoethoxy side chain. This configuration contributes to its biological activity, particularly in pharmacological contexts. The compound has been the subject of various studies exploring its interactions with biological targets, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C_{11}H_{17}N_{1}O_{1}

- Molecular Weight : Approximately 181.31 g/mol

- Structural Features :

- Cyclohexane ring

- Methyl group

- Aminoethoxy group

The presence of the aminoethoxy group enhances the compound's potential for diverse chemical interactions and biological activities, making it a subject of interest in medicinal chemistry.

Biological Activity

This compound exhibits notable biological activity , particularly in the following areas:

- Neurotransmitter Receptor Interaction : It may bind to various neurotransmitter receptors, influencing neurological functions and signaling pathways.

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit specific cancer-related proteins, indicating potential anticancer activity .

- Antimicrobial Activity : Research is ongoing to explore its effectiveness against bacterial strains, which could position it as a candidate for antimicrobial therapies.

The mechanism through which this compound exerts its biological effects primarily involves:

- Receptor Binding : The aminoethoxy moiety allows the compound to interact with various receptors, potentially modulating their activity and influencing downstream signaling pathways.

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes involved in cancer cell proliferation and survival, suggesting that this compound may share this property .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-4-methylcyclohexane | C_{10}H_{17}N | Lacks ethoxy group; simpler structure |

| 1-Ethyl-4-methylcyclohexane | C_{11}H_{22} | Ethyl instead of aminoethoxy; less polar |

| 1-(2-Hydroxyethyl)-4-methylcyclohexane | C_{11}H_{22}O | Hydroxy group instead of amino; different reactivity |

| 2-Methoxy-4-methylcyclohexane | C_{11}H_{16}O | Contains methoxy; differing biological activity |

This comparison highlights how this compound stands out due to its combination of an amino group and an ethoxy moiety, providing distinct reactivity patterns and biological activities not present in simpler analogs.

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of compounds related to this compound:

- Inhibition Studies : A study reported that compounds similar to this structure inhibited specific cancer cell lines by targeting mitotic proteins like HSET (KIFC1), which is crucial for proper spindle formation during cell division. This suggests that this compound could potentially play a role in cancer therapy .

- Antimicrobial Testing : Investigations into the antimicrobial properties have shown that structurally related compounds exhibit varying degrees of effectiveness against gram-positive and gram-negative bacteria, indicating potential for further exploration in this area.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.